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Compound of Interest

Compound Name: 2,2-Dimethyl-4-pentenoic acid

Cat. No.: B102295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-4-pentenoic acid, a valuable building block in organic synthesis and drug discovery.
The information presented herein is intended to assist researchers in the identification,
characterization, and utilization of this compound. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,2-Dimethyl-4-pentenoic acid.

Table 1: *H NMR Spectroscopic Data (CDClIs, 300 MHz)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
11.5-12.0 broad singlet 1H - COOH
5.75-5.95 ddt 1H 17.1,10.2, 6.6 H-4
5.05-5.15 m 2H - H-5
2.25 d 2H 6.6 H-3
1.20 S 6H - 2XxCHs

Note: The chemical shift of the carboxylic acid proton is often broad and can vary with

concentration and solvent.

- 13 1
Chemical Shift (8) ppm Assignment
184.5 C-1 (COOH)
133.8 C-4
118.2 C-5
47.5 C-3
41.8 C-2
24.6 2 x CHs

Table 3: FT-IR Spectroscopic Data (Neat)
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300

Strong, Broad

O-H stretch (Carboxylic Acid)

3080

Medium

=C-H stretch

2970, 2935, 2875

Medium-Strong

C-H stretch (Aliphatic)

1705 Strong C=0 stretch (Carboxylic Acid)
1640 Medium C=C stretch

1470, 1380 Medium C-H bend

1290 Medium C-O stretch

915 Strong =C-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity (%) Assignment
128 5 [M]* (Molecular lon)
113 20 [M - CHs]*
M - CsHs]* (Loss of allyl
87 100 «E]roup) I"( Y
71 15 [M - COOH - Hz]*
57 30 [CaHo]*
45 40 [COOH]*
41 80 [CsHs] (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra were acquired on a 300 MHz spectrometer.

o Sample Preparation: Approximately 10-20 mg of 2,2-Dimethyl-4-pentenoic acid was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment.
Key parameters included a spectral width of 15 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum was obtained using a proton-decoupled pulse sequence.
A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2
seconds were employed. A total of 1024 scans were averaged.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the central peak of the CDCls triplet in the 13C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat 2,2-Dimethyl-4-pentenoic acid was placed
directly onto the ATR crystal.

o Data Acquisition: The spectrum was collected over a range of 4000-650 cm~* with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean, empty ATR crystal was recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum, which was then plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (El) mass spectrometer.
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e Sample Introduction: A dilute solution of 2,2-Dimethyl-4-pentenoic acid in methanol was
introduced into the ion source via a direct insertion probe or a gas chromatograph.

 lonization: The sample was ionized using a standard electron energy of 70 eV.

e Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and
detected. The spectrum was scanned over a mass-to-charge (m/z) range of 40-200.

o Data Processing: The acquired data was processed to generate a mass spectrum, with the
relative abundance of each ion plotted against its m/z value. The most intense peak (base
peak) was normalized to 100%.

Data Interpretation and Structural Elucidation

The spectroscopic data presented in this guide are consistent with the structure of 2,2-
Dimethyl-4-pentenoic acid. The workflow for interpreting this data to confirm the molecular

structure is outlined below.

Mass Spectrometry FT-IR Spectroscopy NMR Spectroscopy

Obtain Mass Spectrum Obtain IR Spectrum Obtain *H NMR Spectrum Obtain 3C NMR Spectrum
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Spectroscopic Data Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Data of 2,2-Dimethyl-4-pentenoic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102295#2-2-dimethyl-4-pentenoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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